molecular formula C27H25N7O3 B2417491 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 920204-74-6

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2417491
CAS No.: 920204-74-6
M. Wt: 495.543
InChI Key: DFHNXDHLDXAQID-UHFFFAOYSA-N
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Description

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C27H25N7O3 and its molecular weight is 495.543. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O3/c1-36-22-10-7-21(8-11-22)34-27-25(30-31-34)26(28-18-29-27)33-14-12-32(13-15-33)24(35)17-37-23-9-6-19-4-2-3-5-20(19)16-23/h2-11,16,18H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHNXDHLDXAQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC6=CC=CC=C6C=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a novel triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N6O2\text{C}_{20}\text{H}_{22}\text{N}_{6}\text{O}_2

This structure includes a triazole ring fused with a pyrimidine, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the triazolo-pyrimidine moiety exhibit a range of biological activities including:

  • Anticancer properties : Triazolo-pyrimidines have been shown to inhibit cancer cell proliferation.
  • Antimicrobial effects : Exhibiting activity against various bacterial strains.
  • Anti-inflammatory effects : Potential modulation of inflammatory pathways.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as dihydrofolate reductase and other kinases.
  • Receptor Modulation : It may influence neurotransmitter receptors due to the piperazine moiety, potentially affecting serotonergic pathways.

Anticancer Activity

A study on similar triazolo-pyrimidines demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Another investigation highlighted the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The triazole ring contributes to increased membrane permeability in bacterial cells, leading to enhanced antibacterial activity .

Anti-inflammatory Activity

Research has shown that derivatives with similar structures can reduce pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory diseases .

Case Studies

StudyFindingsReference
Anticancer StudyCompound exhibited IC50 values in low micromolar range against MCF-7 cells
Antimicrobial StudyEffective against E. coli and S. aureus with zones of inhibition >20 mm
Anti-inflammatory StudyReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages

Scientific Research Applications

Overview

The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a triazole moiety and a piperazine ring, suggest diverse biological activities that are currently being explored in various research contexts.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions using solvents such as ethanol or dimethylformamide. Catalysts like sodium hydroxide or acetic acid are often employed to facilitate these reactions. The synthesis process is monitored through techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the desired product and identify any side products.

Biological Activities

Recent studies have highlighted several promising applications of this compound in the field of pharmacology:

  • Anticancer Activity : Preliminary cell-based assays have shown that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines, including breast (MCF7, MDA-MB231), ovarian (SKOV-3), and lung cancer (A549) cells. The mechanism of action may involve the modulation of specific signaling pathways related to cell growth and apoptosis .
  • CXCR3 Receptor Modulation : The compound has been identified as a potential modulator of the CXCR3 receptor, which plays a critical role in immune response and inflammation. This suggests its utility in developing treatments for inflammatory diseases and conditions associated with immune dysregulation .

Case Studies

Several case studies have documented the efficacy and potential applications of this compound:

  • Study on Anticancer Properties : A study evaluated the anti-cancer effects of the compound on multiple tumor cell lines. Results indicated significant inhibition of cell proliferation in treated cells compared to controls, suggesting that further development could lead to new cancer therapies .
  • Inflammatory Disease Research : Another investigation focused on the compound's interaction with chemokine receptors, particularly CXCR3. The findings suggest that it could be beneficial in managing diseases characterized by chronic inflammation, such as rheumatoid arthritis or multiple sclerosis .

Q & A

Basic: How can reaction conditions be optimized for synthesizing the triazolo-pyrimidine core of this compound?

Methodological Answer:
The triazolo-pyrimidine scaffold can be synthesized via cyclocondensation of substituted pyrimidine precursors with hydrazine derivatives. Key parameters include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of the pyrimidine precursor (e.g., 4-methoxyphenyl-substituted pyrimidine) to hydrazine to ensure complete cyclization .
  • Solvent Selection: Ethanol or xylene under reflux (100–140°C) for 25–30 hours improves yield by promoting intramolecular cyclization .
  • Catalysts: Acidic conditions (e.g., HCl) or chloranil (as an oxidizing agent) enhance reaction efficiency .
  • Purification: Recrystallization from methanol or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted starting materials .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Due to acute toxicity and irritancy (GHS classification):

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for dust/aerosol control .
  • Spill Management: Avoid dust generation; collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor respiratory function .

Advanced: How can structure-activity relationships (SAR) be investigated for the naphthalenyloxy and piperazine moieties in biological assays?

Methodological Answer:
To study SAR:

  • Synthetic Modifications: Replace the naphthalenyloxy group with substituted phenoxy analogs (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) to assess electronic effects on target binding .
  • Piperazine Substitutions: Introduce bulkier substituents (e.g., 4-methylpiperazine) or rigidify the piperazine ring (e.g., morpholine) to evaluate steric/structural impacts .
  • Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or cell-based viability tests (e.g., MTT assay) .

Advanced: What strategies resolve contradictions in NMR and X-ray crystallography data for this compound?

Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility:

  • Dynamic NMR: Perform variable-temperature NMR to detect rotational barriers in the piperazine or naphthalenyloxy groups .
  • DFT Calculations: Compare experimental X-ray bond lengths/angles with density functional theory (DFT)-optimized structures to identify torsional strain .
  • Cocrystallization: Co-crystallize with target proteins to stabilize specific conformations and validate bioactive geometries .

Basic: What analytical techniques are recommended for characterizing purity and stability?

Methodological Answer:

  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .
  • Thermogravimetric Analysis (TGA): Monitor thermal stability under nitrogen to identify decomposition thresholds (e.g., >200°C) .
  • UV-Vis Spectroscopy: Track absorbance at λmax (~270 nm for triazolo-pyrimidine) to detect photodegradation in solution .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding with the triazolo-pyrimidine and π-π stacking with naphthalenyloxy .
  • MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-target complexes and calculate binding free energies (MM-PBSA) .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrophobic regions, hydrogen bond acceptors) using MOE or Phase .

Basic: What solvents and storage conditions prevent degradation of this compound?

Methodological Answer:

  • Solubility: Use chloroform or DMSO for stock solutions; avoid aqueous buffers due to hydrolysis risks .
  • Storage: Store at –20°C in amber vials under nitrogen to prevent oxidation and photodegradation .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can regioselectivity challenges in triazolo-pyrimidine functionalization be addressed?

Methodological Answer:

  • Directing Groups: Install temporary protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution to the C5 position of the pyrimidine .
  • Metal Catalysis: Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective C-H arylation at the triazolo ring .
  • Microwave Synthesis: Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 30 minutes) .

Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cytotoxicity: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Apoptosis: Perform Annexin V/PI staining followed by flow cytometry to quantify programmed cell death .
  • Target Inhibition: Measure kinase inhibition (e.g., EGFR, Aurora B) using ADP-Glo™ kinase assays .

Advanced: How can metabolic stability and toxicity be profiled early in development?

Methodological Answer:

  • Microsomal Stability: Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS to calculate half-life .
  • CYP Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • Ames Test: Evaluate mutagenicity in TA98 and TA100 bacterial strains per OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.